(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
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Overview
Description
The compound is a derivative of naphtho[2,1-d]thiazole, which is a type of heterocyclic compound . These compounds often exhibit interesting biological activities and are used in the development of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing potential therapeutic intervention for microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
- Another study synthesized imino-4-methoxyphenol thiazole derived Schiff bases and tested their antimicrobial and antifungal activities, showing moderate activity against tested bacterial and fungal species (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Anticancer Applications
- Certain 1,3,4-thiadiazole derivatives were synthesized and showed significant antiproliferative activities against cancer cell lines, highlighting the potential of these compounds in cancer therapy (Gür et al., 2020).
- Thieno[2,3-d]pyrimidines derivatives exhibited high inhibition of cell growth in liver cancer cells, suggesting their potential as specific antitumor agents (Aly et al., 2010).
Antioxidant Applications
- Novel nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides showed potent scavenging activity against DPPH radicals, indicating their potential as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Catalytic Applications
- The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated efficient catalysis for the oxidation of primary alcohols and hydrocarbons, showcasing the utility of such complexes in catalytic processes (Ghorbanloo & Alamooti, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various biological targets, suggesting that this compound may have a similar range of targets .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other chemicals can affect the action of similar compounds .
Properties
IUPAC Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-3-23-18-13-10-14-6-4-5-7-17(14)19(18)26-21(23)22-20(24)15-8-11-16(25-2)12-9-15/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAABXKSMKXIWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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